2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is a chemical compound characterized by its trifluoromethyl group and imidazo[1,2-a]pyridine core structure
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the drug’s potency .
Pharmacokinetics
Fluorine substitution has been widely studied in drug development to improve biological activity, chemical or metabolic activity, and chemical or metabolic stability .
Result of Action
The presence of a -cf3 group in a molecule has been associated with improved drug potency .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of this compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: Involving the reaction of appropriate amines with diketones or β-diketones to form the imidazo[1,2-a]pyridine core.
Trifluoromethylation reactions: Utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfone to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding oxo derivatives.
Reduction: Reducing the compound to form amines or other reduced derivatives.
Substitution: Replacing functional groups on the imidazo[1,2-a]pyridine core with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Generation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Employed in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Structurally similar compounds with varying substituents.
Trifluoromethylated compounds: Other compounds containing the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is unique due to its specific combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h4-5H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZOYUGHEWNMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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